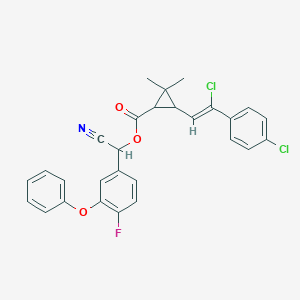

Flumethrin

Vue d'ensemble

Description

Flumethrin is a synthetic pyrethroid acaricide first introduced in the late 1970s . It acts on the sodium channels of nerve cells, disrupting ion gate closure during re-polarization, leading to paralysis and death in arthropods .

It exhibits low mammalian toxicity, with an oral LD₅₀ in rats reported as >5,000 mg/kg . Resistance to this compound has emerged globally, particularly in one-host cattle ticks (Rhipicephalus spp.), with resistance factors often exceeding 1,000 .

Méthodes De Préparation

Key Intermediates in Flumethrin Synthesis

The synthesis of this compound hinges on the preparation of critical intermediates, including 4-fluoro-3-phenoxybenzaldehyde acetals and cyclopropane carboxylic acid derivatives . These components are synthesized through distinct pathways before undergoing esterification to form the final product.

Preparation of 4-Fluoro-3-Phenoxybenzaldehyde Acetals

A pivotal intermediate, 4-fluoro-3-phenoxybenzaldehyde, is synthesized via a copper-catalyzed coupling reaction. As detailed in US Patent 4,626,601 , 3-bromo-4-fluoro-benzaldehyde reacts with phenols in the presence of a copper catalyst (e.g., CuI or CuBr) under controlled conditions. The reaction proceeds at temperatures between 130–170°C under normal pressure, with optimal yields achieved using xylene or toluene as solvents . Dehydrating agents such as molecular sieves are often employed to minimize side reactions.

Table 1: Reaction Conditions for 4-Fluoro-3-Phenoxybenzaldehyde Synthesis

| Parameter | Details | Source |

|---|---|---|

| Temperature Range | 130–170°C | |

| Catalyst | Copper(I) iodide (CuI) | |

| Solvent | Xylene or toluene | |

| Reaction Time | 4–6 hours | |

| Yield | 75–85% |

This intermediate is subsequently converted into its acetal form using ethylene glycol or glycerol, enhancing stability for downstream reactions .

Stereochemical Considerations in this compound Synthesis

This compound’s molecular architecture includes three asymmetric carbon atoms and cis-trans isomerism at both the cyclopropane ring and the alkene double bond, resulting in 16 possible stereoisomers . Commercial this compound typically comprises 92% trans-cyclopropane isomers and 8% cis-cyclopropane isomers , with the double bond fixed in the cis configuration .

Control of Stereochemistry

Stereochemical outcomes are governed by reaction conditions:

-

Cyclopropanation : The Corey-Chaykovsky reaction, employing trimethylsulfoxonium iodide, ensures high trans-selectivity for the cyclopropane ring .

-

Double Bond Geometry : The cis configuration at the alkene is preserved using sterically hindered bases during dehydrohalogenation .

Table 2: Stereoisomer Distribution in Commercial this compound

| Isomer Type | Proportion | Configuration | Source |

|---|---|---|---|

| Trans-cyclopropane | 92% | trans-Cyclopropane, cis-alkene | |

| Cis-cyclopropane | 8% | cis-Cyclopropane, cis-alkene |

Final Esterification and Purification

The convergent synthesis concludes with esterification of the cyclopropane carboxylic acid chloride with the fluorinated alcohol intermediate. This step is conducted in anhydrous dichloromethane at 0–5°C to prevent racemization . Post-reaction purification involves solid-phase extraction (SPE) using C18 cartridges, followed by chromatography to isolate stereoisomers .

Industrial-Scale Production

Industrial processes optimize cost and yield by:

-

Utilizing continuous flow reactors for cyclopropanation.

-

Employing simulated moving bed (SMB) chromatography for large-scale isomer separation .

Challenges and Innovations

Despite advances, challenges persist:

Analyse Des Réactions Chimiques

Structural Features:

| Property | Value |

|---|---|

| Molecular formula | C₂₈H₂₂Cl₂FNO₃ |

| Molecular weight | 510.4 g/mol |

| CAS No. | 69770-45-2 |

| Key functional groups | α-cyano, ester bond, fluoro |

Metabolic Reactions in Mammals

Flumethrin undergoes extensive biotransformation in mammals, primarily in rats and cattle .

Hydrolysis of Ester Bond

The ester linkage is hydrolyzed to form BNF 5533A (this compound acid) and α-cyano-3-phenoxybenzyl alcohol . The latter is further metabolized to thiocyanate (SCN⁻) and 3-phenoxybenzaldehyde , which oxidizes to 3-phenoxybenzoic acid .

Oxidative Metabolism

-

The 4-fluoro-3-phenoxybenzyl moiety undergoes hydroxylation to produce 4-fluoro-3-(4-hydroxyphenoxy)benzoic acid .

-

3-phenoxybenzoic acid is oxidized to 4-fluoro-3-phenoxybenzoic acid .

Conjugation Pathways

| Metabolite | Conjugate Type | Excretion Route |

|---|---|---|

| 4-fluoro-3-phenoxybenzoic acid | Glycine | Urine (35%) |

| 4-fluoro-3-(4-hydroxyphenoxy)benzoic acid | Glucuronide | Urine (50-80%) |

| Thiocyanate (SCN⁻) | Free ion | Urine (2-7.4%) |

Data from rat studies showing urinary metabolites 0–48 hours post-administration .

Key Research Findings

-

Rat Metabolism : After oral administration, >70% of this compound is excreted in feces as unmetabolized parent compound, while urine contains hydroxylated and glycine-conjugated derivatives .

-

Cattle Metabolism : Dermal application studies show residues in liver (9 ng/g) and kidneys (10 ng/g), with urinary excretion of glucuronidated metabolites .

-

Thermal Stability : this compound decomposes at elevated temperatures, releasing HCl and CO₂ , though exact pathways remain uncharacterized .

Applications De Recherche Scientifique

Veterinary Applications

Flumethrin is primarily utilized in veterinary settings for the control of ectoparasites such as ticks, fleas, and lice in livestock and pets. Its effectiveness has been demonstrated through various formulations, including collars and pour-on solutions.

Ectoparasiticide for Pets

This compound is often combined with imidacloprid in collars for dogs and cats. A study showed that collars containing 4.5% this compound and 10% imidacloprid reduced tick counts by at least 90% and flea counts by at least 95% over a period of 7-8 months . The collars are designed for different weight categories of pets, ensuring targeted treatment.

Control of Ectoparasites in Livestock

In livestock, this compound is effective against hard ticks, which are vectors for diseases such as Crimean-Congo hemorrhagic fever (CCHF). A case-control study demonstrated that a 1% this compound pour-on formulation significantly reduced tick populations on treated livestock compared to untreated controls .

Agricultural Applications

This compound is also used in agriculture to manage ectoparasites affecting cattle, sheep, goats, and horses. Its application helps in maintaining animal health and productivity.

Residue Studies

Research has focused on the kinetics of this compound in livestock. For instance, a study on lactating cows revealed that after applying this compound to the skin, the highest concentration was found in urine (281 ng/ml) and bile (70 ng/ml) within 48 hours post-application . This data is crucial for understanding the environmental impact and safety of this compound use in food-producing animals.

Environmental Impact and Safety

This compound's impact on non-target species has been a subject of investigation, especially concerning its residues in beeswax and potential risks to honeybees. A Belgian case study found a mean prevalence rate of this compound residues at 21.77% in beeswax samples . This raises concerns about the implications for pollinator health and ecosystem balance.

Toxicological Profile

The toxicological assessment of this compound indicates that it exhibits neurotoxic effects typical of Type II pyrethroids. Studies have shown that high doses can lead to symptoms like salivation and decreased motor activity . Understanding these effects is essential for risk assessment and regulatory purposes.

Table 1: Efficacy of this compound Formulations

| Formulation Type | Active Ingredients | Efficacy Duration | Target Parasites |

|---|---|---|---|

| Pet Collar | 4.5% this compound + 10% Imidacloprid | 7-8 months | Ticks, Fleas |

| Pour-On Solution | 1% this compound | Variable | Hard Ticks |

Table 2: Residue Levels in Lactating Cows

| Tissue Sample | Concentration (ng/ml) | Time Post-Application |

|---|---|---|

| Plasma | 6.3 | 23 hours |

| Milk | 3 | 31 hours |

| Urine | 281 | 48 hours |

| Bile | 70 | 48 hours |

Case Studies

- Case Study on Tick Control : In a controlled trial involving livestock treated with this compound pour-on solution, tick survival rates were significantly lower compared to untreated animals, demonstrating its effectiveness as a preventive measure against tick-borne diseases .

- Beeswax Residue Analysis : The Belgian study assessing this compound residues in beeswax highlighted potential risks to honeybee populations, indicating a need for monitoring pesticide applications to protect pollinators .

Mécanisme D'action

Flumethrin acts on the nervous system of insects by blocking the closure of sodium ion channels during repolarization . This disruption of ion flow leads to prolonged depolarization, causing paralysis and death of the insect . The molecular targets of this compound are the voltage-gated sodium channels in the nerve cells .

Comparaison Avec Des Composés Similaires

Efficacy and Duration of Action

Flumethrin is frequently formulated into slow-release collars (e.g., combined with imidacloprid) for long-term parasite control. Comparative studies show:

This compound’s extended efficacy reduces treatment frequency, offering practical advantages over spot-on formulations .

Spectrum of Activity

This compound is highly specific to ticks and mites, whereas other pyrethroids like cypermethrin and permethrin exhibit broader insecticidal activity . For example:

- Tau-fluvalinate : Used against varroa mites in apiculture but poses cross-resistance risks with this compound in pyrethroid-resistant populations .

- Deltamethrin : Effective against both ticks and insects (e.g., mosquitoes), making it versatile but less specialized for acaricidal use .

Resistance Profiles

Cross-resistance is common within the pyrethroid class, though exceptions exist:

Notably, resistance mechanisms (e.g., metabolic detoxification, target-site mutations) vary regionally, affecting efficacy differently among compounds .

Activité Biologique

Flumethrin is a synthetic pyrethroid insecticide widely used in veterinary medicine and agriculture for the control of ectoparasites. Its biological activity encompasses a range of effects on various organisms, including neurotoxicity in mammals, repellent properties against vectors, and impacts on non-target species such as honeybees. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound operates primarily by affecting the nervous system of insects and other arthropods. It binds to voltage-gated sodium channels in nerve cells, prolonging the opening of these channels and leading to hyperexcitation and eventual paralysis of the insect. This mechanism is similar to that of other pyrethroids but varies in potency and efficacy across different species.

Neurotoxicity Studies

Recent research has demonstrated that this compound can induce neurotoxicity in mammalian cell lines. A study conducted on SH-SY5Y neuroblastoma cells revealed that this compound exposure resulted in significant cytotoxic effects, with a half-maximal inhibitory concentration (IC50) calculated at 104 μM. The study reported that this compound exposure led to:

- Reduction in Cell Viability : LDH leakage increased significantly at higher concentrations (50–1000 μM), indicating cell membrane damage.

- Induction of Oxidative Stress : this compound exposure elevated levels of reactive oxygen species (ROS) and nitric oxide (NO), suggesting oxidative stress as a mechanism for its cytotoxic effects.

- Activation of Apoptosis : Increased caspase 3/7 activity was observed, confirming that this compound induces programmed cell death in these neuronal cells .

Efficacy Against Ectoparasites

This compound has been extensively studied for its effectiveness against various ectoparasites, including ticks and flies. A case-control study evaluated the repellency of a 1% this compound pour-on formulation against hard ticks on livestock. Key findings included:

- Tick Repellency : The formulation significantly reduced tick survival rates compared to untreated controls, with a marked decrease in blood-feeding behavior among treated animals.

- Broad Spectrum Activity : this compound demonstrated effectiveness against several tick species, including Ixodes ricinus and Dermacentor reticulatus, with rapid mortality observed upon contact with treated surfaces .

Impact on Non-target Species

Research has also highlighted the effects of this compound on non-target organisms, particularly honeybees. A study assessed the impact of larval exposure to this compound and found:

- Altered Immune Function : Exposure led to changes in detoxification enzyme activities, which are critical for immune responses.

- Behavioral Changes : Honeybee larvae exposed to this compound exhibited impaired development and altered foraging behavior, raising concerns about ecological impacts .

Comparative Toxicity

This compound's toxicity profile has been compared with other pyrethroids. In laboratory settings, it exhibited lower acute toxicity levels than compounds like alpha-cypermethrin and cyfluthrin when tested on SH-SY5Y cells. This suggests that while this compound is effective against pests, it may pose a reduced risk to non-target mammalian cells compared to some other pyrethroids .

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What established methodologies are used to assess Flumethrin’s efficacy against target arthropods in laboratory settings?

-

Methodological Answer : Efficacy is typically quantified using Abbott’s formula:

where = survival rate in untreated controls and = survival rate in treated samples. This formula corrects for natural mortality in control groups. Experiments require standardized arthropod populations, controlled environmental conditions (temperature, humidity), and replication across multiple trials. Statistical significance is determined by comparing treated and control groups using t-tests or ANOVA, with as the threshold .

Q. How is this compound’s mechanism of action on insect sodium channels investigated experimentally?

- Methodological Answer : Electrophysiological techniques (e.g., voltage-clamp assays) are used to measure sodium channel inhibition in insect neurons. Molecular docking studies complement these by modeling this compound’s binding affinity to channel proteins. Researchers must standardize neuronal preparations (e.g., using Xenopus oocytes expressing target channels) and validate results with competitive binding assays. Negative controls (e.g., untreated channels) and positive controls (e.g., known sodium channel blockers) ensure reliability .

Advanced Research Questions

Q. How should longitudinal studies be designed to investigate resistance development to this compound in pest populations?

- Methodological Answer : Implement multi-generational exposure protocols with sublethal doses to simulate field conditions. Monitor resistance via LC50 (lethal concentration for 50% mortality) shifts using probit analysis. Genomic sequencing (e.g., qPCR for resistance-associated mutations like kdr alleles) identifies genetic markers. Studies must include untreated control cohorts and account for fitness costs (e.g., reproductive output) to avoid confounding results .

Q. How can contradictions in this compound toxicity data across non-target species be resolved?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., species-specific metabolic pathways, exposure routes). Standardize test protocols (e.g., OECD guidelines for aquatic toxicity assays) and report detailed methodologies (e.g., solvent used, exposure duration). Use species sensitivity distribution (SSD) models to extrapolate risks and validate findings with in situ field trials .

Q. What statistical methods address dose-response complexities when control mortality occurs in this compound studies?

- Methodological Answer : Apply Abbott’s correction to adjust for natural mortality in controls. For non-linear dose-response relationships, use probit or logit regression models. Report 95% confidence intervals for LC50 values and assess significance via overlap testing. Bayesian hierarchical models can account for heterogeneity in multi-study datasets .

Q. What parameters and protocols optimize field studies on this compound’s environmental persistence?

- Methodological Answer : Key parameters include soil half-life (via GC-MS quantification), photodegradation rates (UV exposure experiments), and adsorption coefficients (e.g., ). Sampling protocols should stratify fields into grids to capture spatial variability. Use passive samplers for waterborne residues and composite soil samples to reduce noise. Data must be normalized to environmental covariates (e.g., rainfall, organic matter content) .

Q. Methodological Considerations for All Studies

- Reproducibility : Document experimental conditions meticulously (e.g., temperature, humidity, solvent type) to enable replication .

- Ethical Compliance : For vertebrate studies, obtain institutional animal care approvals and follow ARRIVE guidelines for reporting .

- Data Contradictions : Use sensitivity analyses and transparent reporting of limitations (e.g., small sample sizes, confounding variables) .

Propriétés

IUPAC Name |

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl2FNO3/c1-28(2)21(15-22(30)17-8-11-19(29)12-9-17)26(28)27(33)35-25(16-32)18-10-13-23(31)24(14-18)34-20-6-4-3-5-7-20/h3-15,21,25-26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWCBRDRVXHABN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(C4=CC=C(C=C4)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl2FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058166 | |

| Record name | Flumethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69770-45-2 | |

| Record name | Flumethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69770-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.